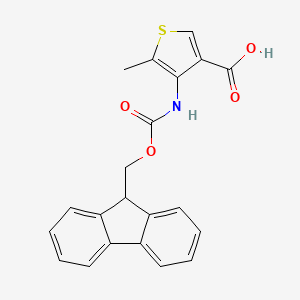

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid

Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c1-12-19(18(11-27-12)20(23)24)22-21(25)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWYADLELSXIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid typically involves the following steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Thiophene Derivatization: The thiophene ring is functionalized to introduce the carboxylic acid group at the 3-position and the methyl group at the 5-position. This can be achieved through various organic synthesis techniques, including Friedel-Crafts acylation and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids to form the desired peptide chains.

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid can undergo several types of chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Deprotected amino acids ready for further coupling reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its activity against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies conducted by the National Cancer Institute (NCI) showed that it exhibited antimitotic activity with mean growth inhibition values indicating its effectiveness against human tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of thiophene compounds can show considerable antibacterial and antifungal activities. The presence of the fluorene moiety enhances the compound's interaction with biological targets, potentially leading to improved efficacy against microbial strains .

- Anticancer Evaluation :

-

Antimicrobial Screening :

- Research published in RSC Advances highlighted that derivatives of thiophene compounds, including this one, showed significant inhibition against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The study emphasized the importance of structural modifications in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

Fmoc-Amino Acids: Compounds such as Fmoc-phenylalanine and Fmoc-tryptophan are similar in structure and function.

Boc-Amino Acids: Boc-protected amino acids use a different protecting group but serve a similar purpose in peptide synthesis.

Uniqueness

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid is unique due to its specific functional groups and the presence of the thiophene ring, which can impart distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.

Q & A

Q. What synthetic methodologies are commonly employed to introduce the Fmoc group into thiophene-based carboxylic acids?

The Fmoc (9-fluorenylmethyloxycarbonyl) group is typically introduced via nucleophilic substitution or active ester formation. For example, Fmoc-Cl can react with the amine group of the target molecule in the presence of a base (e.g., NaHCO₃) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Reaction monitoring via RP-HPLC or TLC is critical to confirm completion . Purification often involves column chromatography or precipitation in cold ether.

Q. How can spectroscopic techniques (e.g., NMR, MS) be optimized to characterize this compound?

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (e.g., Fmoc protons at δ 7.3–7.8 ppm) and the thiophene ring protons. DEPT-135 can distinguish CH₂ and CH₃ groups (e.g., the 5-methyl group).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight, with expected [M+H]⁺ or [M+Na]⁺ peaks.

- IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and Fmoc carbonyl (~1680 cm⁻¹) should be distinct .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a protected amino acid derivative in peptide synthesis, particularly for introducing thiophene motifs into drug candidates. Its Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine), minimizing side reactions. Applications include protease inhibitor design and metalloenzyme targeting due to thiophene’s electronic properties .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Tightly sealed containers in cool, dry conditions (<25°C) away from strong acids/bases .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected shifts or splitting) be resolved for Fmoc-protected derivatives?

Discrepancies may arise from conformational flexibility, steric hindrance, or solvent interactions. Strategies include:

- Variable-temperature NMR to assess dynamic effects.

- X-ray crystallography (using SHELXL ) to determine solid-state conformation.

- Computational modeling (DFT) to correlate observed shifts with electronic environments .

Q. What strategies mitigate decomposition during peptide coupling reactions involving this compound?

- Coupling Agents : Use HATU or PyBOP instead of DCC to reduce racemization.

- Temperature : Perform reactions at 0–4°C to slow hydrolysis of active esters.

- Additives : Include HOAt or Oxyma Pure to enhance coupling efficiency .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Microwave-assisted Synthesis : Reduces reaction time and improves homogeneity.

- Solvent Choice : Use DMF or NMP for better solubility of hydrophobic intermediates.

- Protection/Deprotection : Temporarily protect the carboxylic acid as a tert-butyl ester to reduce steric clash during Fmoc introduction .

Q. How can stability studies under varying storage conditions inform experimental design?

Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks (ICH guidelines). Monitor via HPLC for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.